- Preparation of dibenzoyl peroxide, China, , ,
Cas no 94-36-0 (Benzoyl peroxide, remainder water)
Benzoyl peroxide, remainder water Properties
Names and Identifiers
-
- benzoyl Peroxide
- BPO
- Dibenzoyl peroxide
- Perkadox L
- Benzoyl peroxide paste
- DiluteBenzoyl Peroxide
- Abcure S-40-25
- Acetoxyl
- benzoyl benzenecarboperoxoate
- BPO (wetted with ca. 25% Water)
- Dibenzoyl Peroxide (wetted with ca. 25% Water)
- Benzoyl peroxide Manufacturer
- Luperox A98, Benzoyl peroxide
- Benzoyl peroxide[51% < content ≤100%, inert solid content ≤48%]
- Benzoyl peroxide[35% < content ≤52%, inert solid content ≥48%]
- Benzoyl peroxide[36% < content ≤42%, type A diluent ≥18%, water content ≤40%]
- Benzoyl peroxide[77% < content ≤94%, water content ≥6%]
- Benzoyl peroxide[content ≤42%, stable dispersion in water]
- Benzoyl peroxide[content ≤62%, inert solid content ≥28%, water content ≥10%]
- Benzoyl peroxide (8CI)
- Dibenzoyl peroxide (ACI)
- 617P37
- Abcat 40
- Acne-Aid Cream
- Acnegel
- Acnezoyl
- Akneroxide L
- Aksil 5
- Aztec BP 50FT
- B 75W
- B 802244
- B 83771
- Basiron
- Benbel C
- Benox 50
- Benox A 80
- Benoxyl
- Benzac
- Benzac W
- Benzagel
- Benzagel 10
- Benzaknen
- Benzashave
- Benzoperoxide
- Benzoyl superoxide
- BM 50R
- BP
- BP 50FT
- BP 50FT1
- BPO 50
- Brevoxyl
- C 1A
- C 1A (peroxide)
- Cadet BPO
- Cadet BPO 78W
- Cadox 40E
- Cadox B
- Cadox B 40E
- Cadox B 40ES
- Cadox B 50P
- Cadox B 75W
- Cadox B-CH 50
- CH 50
- CH 50L
- Chaloxyd BP 50FT
- Clear By Design
- Debroxide
- +Expand
-
- MFCD00003071
- OMPJBNCRMGITSC-UHFFFAOYSA-N
- 1S/C14H10O4/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H
- O=C(C1C=CC=CC=1)OOC(C1C=CC=CC=1)=O
- 984320
Computed Properties
- 242.05800
- 0
- 4
- 5
- 242.057909
- 18
- 258
- 0
- 0
- 0
- 0
- 0
- 1
- 3.5
- nothing
- 0
- 52.6
Experimental Properties
- 2.61540
- 52.60000
- 1116
- 1.5430 (estimate)
- Insoluble
- 176°F
- 105 °C (lit.)
- Fahrenheit: 230 ° f
Celsius: 110 ° c - 2420
- 0.35mg/l
- ~50 wt. % in tricresyl phosphate
- White or light yellow fine particles, slightly bitter almond smell. [1]
- Strong oxidizer. Highly flammable. Do not grind or subject to shock or friction. Incompatible with reducing agents, acids, bases, alcohols, metals, organic materials. Contact with combustible material, heating or friction may cause fire or explosion.
- Insoluble in water, slightly soluble in alcohol, soluble in acetone, benzene, carbon disulfide, chloroform, etc. [10]
- Sensitive to heat
- 1.16 g/mL at 25 °C(lit.)
Benzoyl peroxide, remainder water Security Information
- GHS02 GHS07
- DM8575000
- 1
- 5.2
- S53-S17-S26-S36/37-S45-S60-S36/37/39-S3/7-S14A-S14-S47-S35-S7-S61
- II
- R2; R36; R43
- E Xi
- UN 3108 5.2
- H242,H317,H319
- P220,P280,P305+P351+P338,P410,P410+P412,P420
- dangerous
- 2-8°C
- II
- 1-7-36-43
- Danger
- Yes
- 5.2
Benzoyl peroxide, remainder water Customs Data
- 2916320000
-
China Customs Code:
2916320000Overview:
2916320000 Benzoyl peroxide and benzoyl chloride.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916320000 benzoic peroxyanhydride.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%
Benzoyl peroxide, remainder water Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
1.2 Reagents: Nickel oxide (Ni2O3) ; 3 h, 34 °C
- Synthetic method of benzoyl peroxide organic intermediate as polymerization initiator with high safety and reduced cost, China, , ,
Synthetic Circuit 4
Synthetic Circuit 5
1.2 Reagents: Sodium dodecyl sulfate , Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 45 min, pH 10, 20 °C; 40 min, 20 °C
- Method for preparation of dibenzoyl peroxide, China, , ,
Synthetic Circuit 6
Synthetic Circuit 7
- Room-temperature Barbier single-atom polymerization induced emission as versatile approach for utilization of monofunctional carboxylic acid resourcesPolymer Chemistry, 2022, 13(5), 592-599,
Synthetic Circuit 8
- Continuous preparation of benzoyl peroxide and its analogue, China, , ,
Synthetic Circuit 9
Synthetic Circuit 10
1.2 Reagents: Carbamide peroxide ; 80 min, rt; 4 h, rt
- Highly efficient synthesis of benzoyl peroxide from benzoic acidGuangdong Huagong, 2011, 38(10),,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
- Preparation of benzoyl peroxide by microchannel reaction process, China, , ,
Synthetic Circuit 14
1.2 Reagents: Water ; 10 min, 5 - 10 °C
1.3 Reagents: Methanol ; -15 °C; 25 min, -15 °C
- Method for preparing high-purity powdered dibenzoyl peroxide, China, , ,
Synthetic Circuit 15
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 °C
- Visible Light-Induced Decomposition of Acyl Peroxides Using Isocyanides: Synthesis of Heteroarenes by Radical Cascade CyclizationJournal of Organic Chemistry, 2023, 88(9), 5431-5439,
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Benzoyl peroxide, remainder water Raw materials
Benzoyl peroxide, remainder water Related Literature
-
1. Reactions involving transition metals. Part 18. Reactions of transition-metal complexes with peroxycarboxylic acids, diacyl peroxides, and t-butyl peroxybenzoateChristopher Bird,Brian L. Booth,Robert N. Haszeldine,Geoffrey R. H. Neuss,Myles A. Smith J. Chem. Soc. Dalton Trans. 1982 1109
-
2. 687. The effect of structure of diacyl peroxides on the rates of initiation of the polymerisation of styreneW. Cooper J. Chem. Soc. 1951 3106
-
3. 542. Infra-red absorption of the carbonyl group. Part I. Diacyl peroxides, per-esters, and per-acidsW. H. T. Davison J. Chem. Soc. 1951 2456
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Shintaro Kawamura,Subrata Mukherjee,Mikiko Sodeoka Org. Biomol. Chem. 2021 19 2096
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Xingyu Yang,Gan Zhang,Jingwen Zhou,Chao Zhou,Lei Wang,Pinhua Li Org. Biomol. Chem. 2023 21 4018
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Han Liu,Jin-Tao Yu,Changduo Pan Chem. Commun. 2021 57 6707
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7. Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not aloneIgor V. Alabugin,Leah Kuhn,Michael G. Medvedev,Nikolai V. Krivoshchapov,Vera A. Vil’,Ivan A. Yaremenko,Patricia Mehaffy,Meysam Yarie,Alexander O. Terent’ev,Mohammad Ali Zolfigol Chem. Soc. Rev. 2021 50 10253
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Vera A. Vil',Evgenii S. Gorlov,Bing Yu,Alexander O. Terent'ev Org. Chem. Front. 2021 8 3091
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Shaoyan Gan,Junjie Yin,Yuan Yao,Yang Liu,Denghu Chang,Dan Zhu,Lei Shi Org. Biomol. Chem. 2017 15 2647
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P. Garra,F. Dumur,A. Al Mousawi,B. Graff,D. Gigmes,F. Morlet-Savary,C. Dietlin,J. P. Fouassier,J. Lalevée Polym. Chem. 2017 8 5884